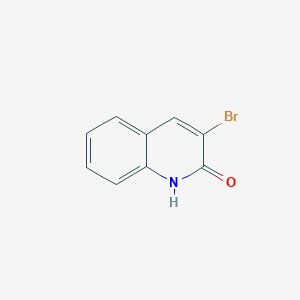

3-bromo-1H-quinolin-2-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGARPHPERRYPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296258 | |

| Record name | 3-Bromoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-16-2 | |

| Record name | 939-16-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromoquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 1h Quinolin 2 One and Its Derivatives

Direct Bromination Strategies and Regioselectivity

Direct bromination of the pre-formed quinolin-2-one core represents a straightforward approach to introduce a bromine atom onto the heterocyclic ring. The success of this strategy hinges on controlling the regioselectivity of the halogenation reaction.

Bromination of Quinolinone Precursors

The direct bromination of quinolin-2(1H)-ones is a common method for synthesizing 3-bromo derivatives. The reaction conditions can influence the position of bromination. For instance, the bromination of 8-substituted quinolines has been reinvestigated to optimize yields and isolation conditions. Depending on the substituent and the equivalents of bromine used, a mixture of mono- and di-bromo derivatives can be obtained researchgate.netresearchgate.net. For example, the bromination of 8-hydroxyquinoline can yield both 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline researchgate.netresearchgate.net.

Studies on fluorinated quinolin-2(1H)-ones using a KBrO₃/HBr system have shown that if position 6 is unsubstituted, bromination occurs at either position 3 or 6. Further bromination leads to the 3,6-dibromo product. However, if position 6 is occupied by a fluorine atom, the initial bromination occurs at position 3 nsc.ru. This highlights the influence of existing substituents on the regioselectivity of bromination.

Regioselective Bromination Techniques

Achieving high regioselectivity is a primary goal in the synthesis of 3-bromo-1H-quinolin-2-one. The nature of the substituent on the quinolinone ring plays a significant role in directing the position of bromination. For 3-substituted 2-methylquinolin-4(1H)-ones, the site of bromination depends on the substituent at the C(3) position. It can occur on the methyl group at C(2) or at the C(3) and C(6) positions of the heterocyclic ring nuph.edu.ua.

Recent advancements have focused on metal-free, regioselective C-H halogenation. For 8-substituted quinolines, methods using trihaloisocyanuric acids as the halogen source have demonstrated excellent regioselectivity for the C5 position rsc.org. While this specific example targets the C5 position, it underscores the potential of developing highly selective methods for other positions, including C3. The choice of brominating agent and reaction conditions are critical factors in controlling the regioselectivity of the bromination of the quinolinone core.

Cyclization Approaches to the Quinolinone Core

Cyclization strategies offer an alternative and often more versatile route to construct the this compound scaffold, allowing for the introduction of the bromine atom at an earlier stage of the synthesis.

Cyclization from Brominated Anilines or Indanone Derivatives

The synthesis of quinolinones can be achieved through the cyclization of appropriately substituted anilines. A palladium-catalyzed C-H bond activation and cyclization cascade process using simple anilines as starting materials provides access to quinolinone derivatives organic-chemistry.org. This methodology can be adapted by starting with brominated anilines to directly yield bromo-substituted quinolinones.

Another approach involves the use of indanone derivatives. The synthesis of 1-indanones can be achieved through various methods, including the cyclization of 3-(2-bromophenyl)propionic acid beilstein-journals.org. These indanones can then serve as precursors for the construction of the quinolinone ring system. For example, 2-bromo-6-methoxy-3-phenyl-1-indanone has been synthesized and can be a valuable intermediate for further transformations into quinolinone structures beilstein-journals.org.

Ring-Closing Reactions Involving 2-(2,2-dibromoethenyl)phenyl Isothiocyanates

A notable and efficient method for the preparation of 3-bromoquinoline-2(1H)-thiones involves the treatment of 2-(2,2-dibromoethenyl)phenyl isothiocyanates with butyllithium (B86547) semanticscholar.org. This reaction proceeds through a bromine-lithium exchange followed by cyclization. The resulting 3-bromoquinoline-2(1H)-thiones can then be converted to the corresponding 3-bromo-1H-quinolin-2-ones. This approach is advantageous as it directly installs the bromine atom at the desired 3-position during the ring-forming step.

Table 1: Synthesis of 3-Bromoquinoline-2(1H)-thiones semanticscholar.org

| Starting Material | Product | Yield (%) |

| 2-(2,2-dibromoethenyl)phenyl isothiocyanate | 3-bromoquinoline-2(1H)-thione | Not specified |

| 1-(2,2-dibromoethenyl)-2-isothiocyanato-5-methoxybenzene | 3-bromo-6-methoxyquinoline-2(1H)-thione | Not specified |

Derivatization and Cyclization of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid precursors

The Pfitzinger synthesis provides a route to quinoline-4-carboxylic acids from isatin and a carbonyl compound pharmaguideline.com. Derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid can serve as versatile precursors for the synthesis of substituted quinolinones researchgate.net. These carboxylic acid precursors can be subjected to bromination followed by decarboxylation to yield this compound. Alternatively, derivatization of the carboxylic acid group can be followed by cyclization and subsequent bromination. Syntheses of various amides of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been reported, showcasing the potential for late-stage diversification of the quinolone scaffold nih.gov.

Palladium-Catalyzed Synthesis Protocols

Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The reactivity of the C-Br bond in this compound and its derivatives makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura and Buchwald-Hartwig Amination of 3-bromo-4-trifloxy-quinolin-2(1H)-one

The strategic functionalization of the quinolin-2-one core can be achieved through site-selective palladium-catalyzed cross-coupling reactions. A notable example involves the use of 3-bromo-4-trifloxy-quinolin-2(1H)-one as a versatile building block. The differential reactivity of the C-Br and C-OTf bonds allows for selective transformations.

The Suzuki-Miyaura coupling, a powerful method for C-C bond formation, can be selectively performed at the C-4 position. For instance, the reaction of 3-bromo-4-trifloxy-quinolin-2(1H)-one with 4-methoxyphenylboronic acid under standard conditions [PdCl2(PPh3)2, THF/H2O, Na2CO3] yields 3-bromo-4-(4-methoxyphenyl)quinolin-2(1H)-one in 88% yield semanticscholar.org. This selective reaction at the more reactive triflate position leaves the C-3 bromine atom available for subsequent manipulations.

Following the Suzuki-Miyaura coupling, the remaining C-Br bond can be subjected to a Buchwald-Hartwig amination to introduce a nitrogen-containing substituent at the C-3 position. The reaction of 3-bromo-4-(4-methoxyphenyl)quinolin-2(1H)-one with various amines, catalyzed by a palladium complex, provides access to a range of 3-amino-4-arylquinolin-2(1H)-ones. The choice of ligand and base is crucial for achieving high yields. For example, the coupling with p-anisidine using (R)-BINAP as the ligand and Cs2CO3 as the base affords the desired product in 92% yield semanticscholar.org.

Table 1: Optimization of Buchwald-Hartwig Amination of 3-bromo-4-(4-methoxyphenyl)quinolin-2(1H)-one with p-Anisidine semanticscholar.org

| Entry | Catalyst | Ligand | Base | Yield (%) |

| 1 | Pd2(dba)3 | None | Cs2CO3 | 11 |

| 2 | Pd2(dba)3 | Xantphos | Cs2CO3 | 78 |

| 3 | Pd2(dba)3 | DPEphos | Cs2CO3 | 73 |

| 4 | Pd2(dba)3 | (R)-BINAP | Cs2CO3 | 92 |

| 5 | Pd2(dba)3 | (R)-BINAP | K2CO3 | 85 |

| 6 | Pd2(dba)3 | (R)-BINAP | t-BuOK | 75 |

| 7 | Pd(OAc)2 | (R)-BINAP | Cs2CO3 | 91 |

C-H Heteroarylation Strategies Utilizing 3-bromoquinolin-2(1H)-ones

Direct C-H heteroarylation has emerged as a step-economical method for the synthesis of biheterocycles. In this context, 3-bromoquinolin-2(1H)-ones can be coupled with various azoles using a bimetallic palladium/copper catalytic system. This approach allows for the direct formation of a C-C bond between the quinolinone core and a heteroaromatic ring, leading to the synthesis of 3-(heteroaryl)quinolin-2(1H)-ones in good to excellent yields acs.org.

The reaction typically proceeds in dioxane with a catalytic system composed of Pd(OAc)2 and CuI, with PPh3 as the ligand and a base such as LiOtBu or KOAc acs.org. This methodology has been successfully applied to a range of azoles, demonstrating its versatility in generating diverse molecular scaffolds.

Table 2: Pd/Cu-Catalyzed C-H Heteroarylation of 3-bromoquinolin-2(1H)-ones with Various Azoles acs.org

| 3-bromoquinolin-2(1H)-one Derivative | Azole | Base | Yield (%) |

| N-methyl | Benzoxazole | LiOtBu | 85 |

| N-benzyl | Benzoxazole | LiOtBu | 82 |

| Unsubstituted | Benzoxazole | LiOtBu | 75 |

| N-methyl | Benzothiazole | LiOtBu | 88 |

| N-methyl | 1-Methylimidazole | KOAc | 78 |

| N-methyl | 1-Methylbenzimidazole | KOAc | 80 |

Liebeskind–Srogl Cross-Coupling for Complex Architectures

The Liebeskind–Srogl cross-coupling reaction is a unique palladium-catalyzed method that enables the formation of C-C bonds by coupling a thioester with a boronic acid nih.gov. This reaction proceeds under neutral conditions and is mediated by a copper(I) carboxylate co-catalyst nih.govtandfonline.com. While not a direct reaction of this compound itself, this methodology can be applied to derivatives where a thioester group is present, allowing for the construction of complex molecular architectures.

This reaction is particularly useful for synthesizing ketones from thioesters and has been employed in the synthesis of various biologically active compounds tandfonline.comachemblock.com. The versatility of the Liebeskind-Srogl coupling allows for the introduction of a wide range of aryl and heteroaryl groups, making it a valuable tool for the late-stage functionalization of complex molecules derived from the this compound scaffold.

Alternative and Emerging Synthetic Routes

Beyond traditional palladium-catalyzed cross-coupling reactions, several innovative synthetic methods have been developed for the synthesis and modification of the this compound framework.

Skeletal Rearrangement via Photocatalytic Denitrogenation for C-3 Aminoquinolin-2(1H)-ones

A novel and intriguing approach to C-3 aminoquinolin-2(1H)-ones involves a skeletal rearrangement of 3-ylideneoxindoles through a visible-light-induced photocatalytic denitrogenation process. This method circumvents the need for direct amination of a pre-existing quinolinone core. Instead, it constructs the 3-aminoquinolin-2(1H)-one skeleton via a cascade C-N bond formation and denitrogenation sequence.

The reaction utilizes trimethylsilyl azide (B81097) (TMSN3) as the aminating agent and a variety of 3-ylideneoxindoles as precursors to the quinolin-2(1H)-one backbone. A key intermediate in this transformation is a triazoline, which undergoes denitrogenation under photocatalysis to yield the desired product. This methodology is notable for its mild reaction conditions and tolerance of sensitive functional groups.

Table 3: Synthesis of C-3 Aminoquinolin-2(1H)-ones via Photocatalytic Denitrogenation

| 3-Ylideneoxindole Substituent | Product | Yield (%) |

| H | 4-Phenyl-3-aminoquinolin-2(1H)-one | 85 |

| 5-Me | 6-Methyl-4-phenyl-3-aminoquinolin-2(1H)-one | 82 |

| 5-F | 6-Fluoro-4-phenyl-3-aminoquinolin-2(1H)-one | 78 |

| 5-Cl | 6-Chloro-4-phenyl-3-aminoquinolin-2(1H)-one | 80 |

| 5-Br | 6-Bromo-4-phenyl-3-aminoquinolin-2(1H)-one | 75 |

| 4-Me | 7-Methyl-4-phenyl-3-aminoquinolin-2(1H)-one | 72 |

Preparation of 3-bromo-2-chloroquinoline from this compound

The conversion of the 2-oxo functionality of this compound (also known as 3-bromocarbostyril) to a chloro group is a key transformation that opens up further synthetic possibilities at the C-2 position. This can be achieved through a one-pot reaction.

A reported procedure for this conversion involves treating 3-bromocarbostyril with a chlorinating agent such as phosphorus oxychloride (POCl3) or a mixture of phosphorus pentachloride (PCl5) and POCl3. This reaction effectively replaces the carbonyl oxygen with a chlorine atom, affording 3-bromo-2-chloroquinoline, a versatile intermediate for further cross-coupling reactions or nucleophilic substitutions.

Microwave-Assisted Synthesis and Green Chemistry Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a significant advancement in green chemistry, offering substantial benefits over conventional heating methods for the synthesis of heterocyclic compounds, including quinolinones. nih.govbenthamdirect.com This technique utilizes microwave irradiation to heat reactants directly and uniformly, which can lead to dramatic reductions in reaction times, increased product yields, and improved purity. nih.govijsat.orgnih.gov The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use of hazardous substances, are well-served by microwave technology. researchgate.netqeios.com Key advantages include lower energy consumption, the potential for solvent-free reactions, and the ability to drive reactions to completion more efficiently, thereby minimizing waste. nih.govbenthamdirect.com

The application of microwave irradiation has been particularly effective in the synthesis of quinoline (B57606) and quinolone derivatives, a class of compounds with significant biological and pharmacological importance. benthamdirect.com Traditional methods for synthesizing these scaffolds often require long reaction times, harsh conditions, and the use of toxic solvents or catalysts. Microwave-assisted procedures, in contrast, frequently offer a more environmentally benign and efficient alternative. ijsat.orgfrontiersin.org These methods often proceed faster and with higher yields, aligning with the core objectives of sustainable chemical manufacturing. nih.gov

Detailed Research Findings in Microwave-Assisted Synthesis of Derivatives

Research has demonstrated the successful application of microwave technology in the synthesis of complex derivatives starting from brominated quinoline precursors. A notable example is the efficient, microwave-assisted protocol for synthesizing quinoline-fused 1,4-benzodiazepines. In this multi-step synthesis, the key condensation reaction was performed on 6,7,8-substituted 3-bromomethyl-2-chloro-quinolines with 1,2-phenylenediamine. nih.govrsc.org The use of a microwave reactor at 80 °C afforded the desired benzodiazepine derivatives in excellent isolated yields of 92–97%. rsc.org This represents a significant improvement over conventional heating methods, which provided the final products in satisfactory, but lower, yields of 62–65%. nih.govrsc.org The dramatic increase in yield and likely reduction in reaction time underscore the efficiency of the microwave-assisted approach.

| Method | Key Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | 3-bromomethyl-2-chloro-quinolines | Microwave Reactor, 80 °C | Quinoline-fused 1,4-benzodiazepines | 92–97% | nih.govrsc.org |

| Conventional Heating | 3-bromomethyl-2-chloro-quinolines | Standard Reflux | Quinoline-fused 1,4-benzodiazepines | 62–65% | nih.govrsc.org |

Further demonstrating the versatility of microwave assistance, researchers have developed catalyst-free, one-pot, three-component procedures for creating other complex quinoline-based hybrids. For instance, the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline pharmacophore was achieved by reacting formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones. acs.org The reactions, carried out in DMF at temperatures between 125-135 °C for just 8-20 minutes under microwave irradiation, produced the target compounds in good yields (68-82%). nih.govacs.org

Another green approach involves the use of solid-supported catalysts under microwave irradiation. Substituted quinolines have been synthesized via the Friedlander reaction using 3-(N-morpholino)propanesulfonic acid (MOPS) supported on acidic alumina (Al2O3). benthamdirect.com This solvent-free method involves the microwave-assisted cyclocondensation of 2-aminoaryl ketones with carbonyl-functionalized active methylene groups, offering advantages such as rapid reactant activation and high yields. benthamdirect.com

| Reaction Type | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Three-Component Synthesis | Formyl-quinoline derivatives, Primary heterocyclic amines, Cyclic 1,3-diketones | Microwave, DMF, 125-135 °C | 8–20 min | 68–82% | nih.govacs.org |

| Friedlander Reaction (Solvent-Free) | 2-aminoaryl ketones, Carbonyl-functionalized active methylene groups | Microwave, MOPS/Al2O3 catalyst | Variable | Good Yields | benthamdirect.com |

These examples highlight a clear trend towards the adoption of greener and more efficient synthetic protocols in the chemistry of quinolinones. Microwave-assisted synthesis, often combined with solvent-free conditions or multi-component reactions, provides a powerful tool for accessing complex derivatives of this compound and related structures, while adhering to the principles of sustainable chemistry. benthamdirect.comresearchgate.net

Chemical Reactivity and Transformation Mechanisms of 3 Bromo 1h Quinolin 2 One

Halogen Atom Reactivity: Nucleophilic Substitution Pathways

The bromine atom at the C-3 position is a key handle for introducing a variety of functional groups through nucleophilic substitution and related pathways.

The carbon-bromine bond at the 3-position of the quinolinone ring is activated, making it susceptible to displacement by a range of nucleophiles. Palladium-catalyzed C-N coupling reactions, a form of nucleophilic substitution, have been successfully employed to synthesize a series of 3-(N-substituted)-aminoquinolin-2(1H)-ones. researchgate.net These reactions proceed in good to excellent yields using a catalyst system typically composed of palladium acetate, a ligand such as Xantphos, and a base like cesium carbonate in a solvent like 1,4-dioxane. researchgate.net A diverse array of nucleophiles can be used in this transformation. researchgate.net

Interactive Table 1: Nucleophilic Substitution of 3-bromo-1H-quinolin-2-one

| Nucleophile Class | Specific Example | Catalyst System | Product Type |

|---|---|---|---|

| Amines | Primary & Secondary Amines | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 3-Aminoquinolin-2-ones |

| Amides | Benzamide | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 3-Amidoquinolin-2-ones |

| Sulfonamides | Aryl/Alkylsulfonamides | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 3-Sulfonamidoquinolin-2-ones |

| Carbamates | Benzylcarbamate | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 3-Carbamoylquinolin-2-ones |

| Ureas | Urea | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 3-Ureidoquinolin-2-ones |

In cases where the quinolinone substrate contains two bromine atoms, the coupling reaction occurs preferentially at the more activated C-3 position. researchgate.net

The bromine atom can be replaced with a metal, such as magnesium, to form an organometallic intermediate. This bromine-magnesium exchange reaction transforms the electrophilic carbon at the C-3 position into a nucleophilic one. This is typically achieved using a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). nih.govharvard.edu The resulting organomagnesium compound (a Grignard reagent) is a powerful nucleophile that can then be "quenched" by reacting it with various electrophiles to form a new carbon-carbon bond.

This two-step sequence provides a versatile method for introducing carbon-based substituents at the C-3 position. For example, quenching the Grignard reagent with an aldehyde or ketone will introduce a hydroxyalkyl group. masterorganicchemistry.com

Reduction and Oxidation Chemistry

The quinolinone ring system can undergo both reduction and oxidation, leading to derivatives with modified saturation levels or oxidation states.

The catalytic hydrogenation of quinolines and their derivatives is a well-established method for producing 1,2,3,4-tetrahydroquinolines. fudan.edu.cnnih.gov In the case of this compound, this transformation involves the reduction of the C3-C4 double bond within the heterocyclic ring, yielding 3-bromo-3,4-dihydroquinolin-2(1H)-one. This selective reduction can be achieved under mild conditions using various catalytic systems. organic-chemistry.org

For instance, rhenium sulfide (B99878) (Re₂S₇) on a carbon support has been shown to effectively hydrogenate bromoquinolines to their corresponding bromo-1,2,3,4-tetrahydroquinolines without cleaving the C-Br bond. digitellinc.com Other systems, including those based on cobalt, have also been developed for the selective hydrogenation of the quinoline (B57606) core. nih.govnih.gov The reaction is typically zero-order with respect to the quinoline concentration and first-order with respect to hydrogen pressure. gatech.edu

Interactive Table 2: Catalytic Hydrogenation Systems for Quinoline Derivatives

| Catalyst System | Reductant | Key Feature | Product Type |

|---|---|---|---|

| Re₂S₇/C | H₂ gas | Halogen tolerance | Bromo-1,2,3,4-tetrahydroquinoline digitellinc.com |

| Cobalt-amido complex | H₃N·BH₃ | High selectivity for 1,2-reduction | 1,2-Dihydroquinoline nih.gov |

| Pyrolyzed Co-salen | H₂ gas | Heterogeneous catalyst | 1,2,3,4-Tetrahydroquinoline nih.gov |

| Adams' catalyst (PtO₂) | H₂ gas | Classic, effective catalyst | Tetrahydroquinoline gatech.edu |

The oxidation of the this compound ring system is a less commonly documented transformation compared to its reduction or functionalization via cross-coupling. However, related heterocyclic systems can participate in oxidative reactions. For instance, iodine-promoted oxidative cross-coupling reactions have been developed for other quinazolinone systems, indicating that the quinolinone core can be compatible with oxidative conditions to form new C-C bonds via C-H activation. rsc.org While direct oxidation of the this compound core to introduce functionalities like a hydroxyl group or to form a quinone-like structure is chemically plausible, specific, high-yielding protocols are not extensively reported in the surveyed literature.

Cross-Coupling and Functionalization Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. wikipedia.org The bromine atom serves as an efficient leaving group in the oxidative addition step of the catalytic cycle. chemeurope.com

Key cross-coupling reactions involving this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, to form a C-C single bond. wikipedia.orglibretexts.org It is widely used to synthesize biaryl compounds and has been applied to 3-bromoquinoline derivatives. researchgate.netresearchgate.net The reaction requires a palladium catalyst and a base to activate the boronic acid. organic-chemistry.orgjk-sci.com

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgchemeurope.comorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes and is stereoselective, typically favoring the trans product. organic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to create an internal alkyne, thus forming a C-C bond. wikipedia.orgyoutube.com It utilizes a dual catalyst system of palladium and a copper(I) salt, along with an amine base. organic-chemistry.orgjk-sci.comlibretexts.org

Interactive Table 3: Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | Pd catalyst, Base | C(sp²)-C(sp²) | 3-Aryl/vinyl-quinolin-2-ones wikipedia.orglibretexts.org |

| Heck | Alkene (H₂C=CHR) | Pd catalyst, Base | C(sp²)-C(sp²) | 3-Alkenyl-quinolin-2-ones wikipedia.orgchemeurope.com |

| Sonogashira | Terminal Alkyne (H-C≡CR) | Pd catalyst, Cu(I) salt, Base | C(sp²)-C(sp) | 3-Alkynyl-quinolin-2-ones wikipedia.orglibretexts.org |

Palladium and Copper-Catalyzed C-C and C-N Bond Formations

The bromine atom at the C-3 position of the 1H-quinolin-2-one scaffold is strategically positioned for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in medicinal chemistry for creating libraries of functionalized molecules. asianpubs.org Palladium catalysts, in particular, are pivotal for their efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. asianpubs.orgsemanticscholar.org

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination):

A significant application is the palladium-catalyzed C-N coupling reaction, which allows for the synthesis of a diverse series of 3-(N-substituted)-aminoquinolin-2(1H)-ones. biosynth.com Starting from 3-bromoquinolin-2-(1H)-ones, this transformation has been successfully achieved with a variety of nucleophiles, including amines, amides, sulfonamides, carbamates, and ureas. biosynth.com Research indicates that these reactions proceed rapidly and in good to excellent yields using a catalytic system typically composed of a palladium source like palladium(II) acetate, a specialized ligand such as Xantphos, and a base like cesium carbonate in a solvent like 1,4-dioxane. biosynth.com

In instances where the quinolinone substrate contains multiple bromine atoms, the coupling has been observed to proceed selectively at the more activated C-3 position. biosynth.com

Palladium-Catalyzed C-C Bond Formation (Suzuki and Heck Reactions):

The 3-bromo position is also amenable to palladium-catalyzed C-C bond-forming reactions such as the Suzuki-Miyaura and Heck couplings. The Suzuki-Miyaura coupling enables the introduction of various aryl groups. Dichlorobis(triphenylphosphine)palladium(II) has been used as a catalyst for the Suzuki–Miyaura cross-coupling of bromo-quinolines with substituted phenylboronic acids to afford the corresponding aryl-quinolines in high yields. google.com

Site-selective Suzuki-Miyaura and Heck coupling reactions have been demonstrated on a related substrate, 3-bromo-4-trifloxy-quinolin-2(1H)-one, to produce 3-alkenyl-4-arylquinolin-2(1H)-ones. nih.govresearchgate.net The Heck reaction, specifically, involves the coupling of the bromo-quinolinone with an alkene, such as n-butyl acrylate, to introduce an alkenyl group at the 3-position. nih.gov These sequential or combined coupling strategies allow for the construction of highly decorated quinolinone cores from a single precursor. nih.gov

Below is a summary of typical conditions for these palladium-catalyzed reactions on the quinolinone scaffold.

| Reaction Type | Reactants | Catalytic System | Base | Solvent | Product Type | Yield |

|---|---|---|---|---|---|---|

| C-N Amination | 3-bromoquinolin-2-one + Amine/Amide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 3-Aminoquinolin-2-one | Good to Excellent |

| Suzuki Coupling | 3-bromoquinolin-2-one + Arylboronic Acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Not specified | 3-Arylquinolin-2-one | High |

| Heck Coupling | 3-bromo-4-trifloxyquinolin-2-one + Alkene | Pd₂(dba)₃ / P(o-tol)₃ | Et₃N | Acetonitrile | 3-Alkenyl-4-arylquinolin-2-one | Moderate to Good |

Wittig Olefination and Subsequent Cyclopropanation

The transformation of this compound into a cyclopropyl-substituted derivative at the C-3 position is a multi-step process that hinges on classic organic reactions. This sequence involves the conversion of the bromo group into a carbonyl, followed by olefination via the Wittig reaction, and finally cyclopropanation of the resulting alkene.

Conversion to Aldehyde and Wittig Olefination:

The Wittig reaction facilitates the synthesis of an alkene from an aldehyde or ketone and a phosphonium ylide (Wittig reagent). nih.govresearchgate.netresearchgate.net To utilize this reaction, the 3-bromo group of the starting material must first be converted into a 3-formyl (aldehyde) group. This can be achieved through methods such as metal-halogen exchange followed by quenching with an appropriate formylating agent.

Once the 3-formyl-1H-quinolin-2-one intermediate is obtained, it can undergo a Wittig reaction. While direct examples on 3-formyl-1H-quinolin-2-one are not prevalent in the searched literature, a closely related study demonstrates the viability of this approach. An ultrasound-assisted Wittig reaction of 3-formylquinolin-4(1H)-ones with nonstabilized ylides has been shown to produce 3-vinylquinolin-4(1H)-ones in high yields under mild conditions. researchgate.net This analogous transformation suggests that 3-formyl-1H-quinolin-2-one would react similarly with a Wittig reagent, such as methylenetriphenylphosphorane (Ph₃P=CH₂), to yield 3-vinyl-1H-quinolin-2-one.

Subsequent Cyclopropanation:

The 3-vinyl-1H-quinolin-2-one generated from the Wittig reaction serves as a precursor for cyclopropanation. The Simmons-Smith reaction is a widely used and stereospecific method for converting alkenes into cyclopropanes. jptcp.com The reaction typically employs an organozinc carbenoid, often iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (CH₂I₂) and a zinc-copper couple. This reagent adds a methylene (CH₂) group across the double bond of the 3-vinyl substituent. jptcp.com

The Simmons-Smith reaction is known for its compatibility with a wide range of functional groups, and its stereospecific nature ensures that the configuration of the double bond is preserved in the cyclopropane product. The application of this reaction to 3-vinyl-1H-quinolin-2-one would result in the formation of 3-(cyclopropyl)-1H-quinolin-2-one.

Reactions with Isothiocyanates and Alkyl Halides

Reactions with Isothiocyanates:

Direct reaction of this compound with isothiocyanates is not extensively documented in the surveyed literature. However, isothiocyanates are key precursors in the synthesis of the corresponding thione analogue, 3-bromoquinoline-2(1H)-thione. In this synthetic pathway, 2-(2,2-dibromoethenyl)phenyl isothiocyanates are treated with butyllithium (B86547) to afford the 3-bromoquinoline-2(1H)-thione scaffold after cyclization and workup. nih.gov

Reactions with Alkyl Halides:

The 1H-quinolin-2-one ring system is an ambident nucleophile, meaning it possesses two nucleophilic sites: the ring nitrogen (N-1) and the exocyclic oxygen (O-2). Reaction with electrophiles such as alkyl halides can therefore lead to two different products: N-alkylation and O-alkylation. researchgate.net

The alkylation of quinolin-2(1H)-one derivatives typically yields a mixture of both N- and O-alkylated products, with N-alkylation often predominating. researchgate.net The regioselectivity of the reaction is influenced by several factors, including the base, solvent, and the substitution pattern on the quinolinone ring. jptcp.com

Steric Effects: Studies on substituted quinolin-2(1H)-ones have shown that steric hindrance around the nitrogen atom can significantly direct the reaction towards O-alkylation. For instance, alkylation of 8-methoxy-, 8-benzyloxy-, and 8-chloro-quinolin-2(1H)-ones with agents like 2-bromoacetophenone under basic conditions (K₂CO₃ in DMF) was found to yield exclusively O-alkylated products. This suggests that a bulky substituent at the C-8 position shields the N-1 position, favoring attack by the exocyclic oxygen.

Reaction Conditions: The choice of base and solvent can also modulate the N/O product ratio. It has been reported for the related 2-pyridone system that using an alkali salt (e.g., sodium salt) in DMF favors N-alkylation, whereas using a silver salt in benzene (B151609) leads exclusively to the O-alkylated product. researchgate.net

| Quinolin-2-one Substrate | Alkylating Agent | Conditions | Observed Outcome |

|---|---|---|---|

| Unsubstituted or C6/C7-substituted | 2-bromoacetophenone | K₂CO₃ / DMF | Mixture of N- and O-alkylation (N-major) |

| C8-substituted (e.g., 8-methoxy) | 2-bromoacetophenone | K₂CO₃ / DMF | Exclusive O-alkylation |

Investigating Tautomeric Equilibria and Reactivity Profiles

4-Hydroxy-/4-oxo Tautomerism Studies in Quinolinone Systems

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in heterocycles like quinolinones and significantly influences their chemical reactivity and biological profiles. In quinolinone systems, the most studied equilibrium is the keto-enol tautomerism, specifically the 4-oxoquinoline/4-hydroxyquinoline equilibrium. researchgate.net

Studies using 13C NMR spectroscopy and quantum-chemical calculations have been employed to investigate this phenomenon. For a series of 3-substituted 2-methyl-quinolin-4(1H)-ones, significant deshielding of the carbon nucleus at the C-4 position in 13C NMR spectra provides strong evidence for the predominance of the 4-oxo tautomeric form in DMSO-d6 solution. nih.gov The experimental and calculated chemical shift values for the C-4 carbon in the 4-oxo and 4-hydroxy isomers differ substantially, making this a reliable criterion for assigning the dominant tautomeric form. nih.gov

Theoretical calculations (B3LYP/6-311++G(d,p)) on related quinolone esters also support the energetic preference for one form over the other. For ethyl 4-hydroxy-5-methylquinoline-3-carboxylate and ethyl 4-oxo-7-methylquinoline-3-carboxylate, calculations showed a clear preference for the hydroxyquinoline form, with the energy difference being 27 and 38 kJ mol⁻¹, respectively. researchgate.net This preference is linked to aromaticity; calculations of aromaticity indexes reveal that in the 4-hydroxyquinoline form, both rings are aromatic, whereas in the corresponding 4-oxo tautomer, the nitrogen-containing ring is largely non-aromatic. researchgate.net

The nature of substituents on the quinoline ring generally does not have a major influence on the chemical shift of the C-4 carbon, and thus on the tautomeric equilibrium, with the exception of a bromine atom in 3-bromo-2-methyl-1,4-dihydroquinoline-4-one, which was associated with noticeable carbon shielding. nih.gov Ultimately, understanding which tautomer predominates under certain conditions is crucial, as the arrangement of hydrogen-bond donors and acceptors, like the 4-oxo and N-H groups, can be critical for molecular interactions. researchgate.net

Derivatization Strategies and Synthetic Utility of 3 Bromo 1h Quinolin 2 One

Generation of Substituted 3-aminoquinoline (B160951) Derivatives

The introduction of an amino group at the C3-position of the quinolinone ring is a valuable transformation for creating derivatives with potential biological activity. The 3-bromo precursor is an ideal starting point for this modification. For instance, studies on the related 3-bromoquinoline-2,4(1H,3H)-diones show that they readily react with primary alkyl or aryl amines in dimethylformamide (DMF) to yield the corresponding 3-amino derivatives. clockss.orgresearchgate.net This nucleophilic substitution of the bromide is a direct and efficient method for generating 3-amino-substituted scaffolds.

A similar strategy has been applied to 3-bromo-4-nitroquinoline 1-oxide, a closely related analogue. This compound reacts with various amines, such as 2-methylaminoethanol and ethylenediamine, to displace the 3-bromo substituent and form the corresponding 3-amino-4-nitroquinoline 1-oxides. clockss.org These reactions typically proceed at room temperature in a solvent like tetrahydrofuran (B95107) (THF), demonstrating the high reactivity of the C3-bromo position towards amine nucleophiles. clockss.org The resulting 3-aminoquinoline derivatives can then serve as intermediates for further intramolecular cyclizations to create more complex fused heterocyclic systems. clockss.org

Table 1: Synthesis of 3-Aminoquinoline Derivatives from 3-Bromo Precursors

| Starting Material | Reagent | Product | Yield | Reference |

| 3-Bromo-4-nitroquinoline 1-oxide | 2-Methylaminoethanol | 3-(N-2-Hydroxyethyl-methylamino)-4-nitroquinoline 1-oxide | 77% | clockss.org |

| 3-Chloroquinoline-2,4(1H,3H)-diones | Primary alkyl/arylamines | 3-Alkyl/Arylaminoquinoline-2,4(1H,3H)-diones | N/A | clockss.org |

Synthesis of 2-(Alkylsulfanyl)-3-bromoquinolines and Thieno[2,3-b]quinoline Derivatives

The quinolinone core can be modified at the C2-position by first converting the carbonyl group to a thiocarbonyl, yielding a quinoline-2(1H)-thione. This transformation opens up new synthetic pathways. An efficient method has been developed for the synthesis of 3-bromoquinoline-2(1H)-thiones from 2-(2,2-dibromoethenyl)phenyl isothiocyanates using butyllithium (B86547). semanticscholar.orgresearchgate.net

These 3-bromoquinoline-2(1H)-thiones are valuable precursors for 2-(alkylsulfanyl)-3-bromoquinolines. semanticscholar.orgthieme-connect.com The reaction involves quenching the intermediate lithium thiolate, formed during the cyclization, with a haloalkane electrophile before the aqueous workup. semanticscholar.orgresearchgate.net This one-pot procedure provides access to a variety of 2-alkylsulfanyl derivatives with the C3-bromo substituent intact, ready for further functionalization. thieme-connect.com

Furthermore, these 2-(alkylsulfanyl)-3-bromoquinolines can be elaborated into thieno[2,3-b]quinoline derivatives, which are known to possess interesting pharmacological activities. semanticscholar.orgthieme-connect.com This transformation involves a sequence of reactions, including a second metal-halogen exchange at the C3-position, reaction with an aldehyde, oxidation of the resulting alcohol, a Wittig reaction, and finally, an iodine-mediated cyclization to construct the fused thiophene (B33073) ring. thieme-connect.com This multi-step process highlights the synthetic utility of the bromo-substituted quinoline (B57606) scaffold in building complex, annulated heterocyclic systems. semanticscholar.org

Table 2: Synthesis of 2-(Alkylsulfanyl)-3-bromoquinolines

| Starting Thione | Haloalkane (R²X) | Product | Yield | Reference |

| 3-Bromoquinoline-2(1H)-thione | Iodomethane | 3-Bromo-2-(methylsulfanyl)quinoline | 62% | thieme-connect.com |

| 3-Bromoquinoline-2(1H)-thione | Iodoethane | 3-Bromo-2-(ethylsulfanyl)quinoline | 57% | thieme-connect.com |

| 3-Bromoquinoline-2(1H)-thione | 1-Iodopropane | 3-Bromo-2-(propylsulfanyl)quinoline | 54% | thieme-connect.com |

| 6-Methoxy-3-bromoquinoline-2(1H)-thione | Iodomethane | 6-Methoxy-3-bromo-2-(methylsulfanyl)quinoline | 75% | thieme-connect.com |

Introduction of Diverse Functional Groups at the Quinolinone Core

The bromine atom at the C3-position of the quinolinone core is a key handle for introducing a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions. These modern synthetic methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

One prominent strategy is the palladium-catalyzed C-H functionalization reaction. For example, 3-bromoquinolin-2(1H)-ones can be coupled with various azoles using a bimetallic Pd(OAc)₂/CuI catalyst system to synthesize 3-(heteroaryl)quinolin-2(1H)-ones in good to excellent yields. researchgate.net This reaction proceeds rapidly in dioxane and offers a convergent route to complex heterocyclic structures. researchgate.net Similarly, palladium-catalyzed Suzuki cross-coupling reactions of 3-bromo-4-trifloxyquinolin-2(1H)-one with arylboronic acids provide an efficient pathway to 3,4-disubstituted quinolin-2(1H)-ones. oup.com

Beyond coupling reactions, the bromo-substituent facilitates the construction of fused ring systems. An efficient synthesis of highly functionalized 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones has been achieved through a palladium-catalyzed domino reaction of 4-alkynyl-3-bromoquinolin-2(1H)-ones with amines. acs.org A related pathway using sodium sulfide (B99878) instead of an amine leads to the formation of thieno[2,3-c]quinolin-4(5H)-one derivatives. acs.org These examples underscore the versatility of the 3-bromo-quinolinone scaffold in generating molecular diversity for various applications.

Development of Bifunctional Molecules with Specific Linkers

The quinoline scaffold serves as a valuable core for the construction of bifunctional molecules, which are designed to interact with two distinct biological targets simultaneously. juniperpublishers.com A prominent application of this concept is in the development of Proteolysis Targeting Chimeras (PROTACs). google.com PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. google.comacs.org This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. acs.org

In this context, quinoline derivatives can function as the moiety that recognizes the protein of interest. nih.gov For example, a synthetic strategy for novel bifunctional molecules targeting the τ-protein, implicated in Alzheimer's disease, involved a quinoline-based structure. acs.orgnih.gov This quinoline part was connected to a thalidomide-based E3 ligase-recruiting moiety via a polyethylene (B3416737) glycol (PEG) linker. acs.orgnih.gov The synthesis often involves installing functional groups amenable to click chemistry, such as an azide (B81097) on the linker and an alkyne on the quinoline or E3 ligase ligand, to facilitate the final conjugation step. nih.gov The modular nature of this design allows for the variation of the quinoline core, the E3 ligase ligand, and the linker to optimize the potency and properties of the resulting bifunctional degrader molecule. google.com

Advanced Spectroscopic and Analytical Characterization of 3 Bromo 1h Quinolin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 3-bromo-1H-quinolin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each of the five protons. The proton on the nitrogen (N-H) would typically appear as a broad singlet at a downfield chemical shift (likely >10 ppm), characteristic of an amide proton. The proton at the C4 position, adjacent to the bromine atom, would appear as a sharp singlet. The remaining four protons on the benzo-fused ring (H5, H6, H7, H8) would present as a complex pattern of doublets and triplets, reflecting their coupling relationships.

¹³C NMR: The carbon-13 NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C2) would be the most deshielded, appearing significantly downfield (typically >160 ppm). The carbon bearing the bromine atom (C3) would be identifiable, and the remaining carbons of the quinolinone core would appear in the aromatic region (approx. 115-140 ppm).

Expected NMR Data (Illustrative) Note: The following is a generalized prediction. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 (N-H) | >10 (broad singlet) | - |

| 2 (C=O) | - | >160 |

| 3 (C-Br) | - | ~100-110 |

| 4 (C-H) | ~8.0-8.5 (singlet) | ~140-145 |

| 4a (C) | - | ~138-140 |

| 5 (C-H) | ~7.5-7.8 (doublet) | ~128-132 |

| 6 (C-H) | ~7.2-7.4 (triplet) | ~122-125 |

| 7 (C-H) | ~7.5-7.7 (triplet) | ~130-134 |

| 8 (C-H) | ~7.3-7.5 (doublet) | ~115-118 |

| 8a (C) | - | ~120-123 |

Multi-nuclear NMR and Two-Dimensional (2D) NMR Techniques (e.g., HMBC)

To confirm the assignments made from 1D NMR, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of the protons on the aromatic ring (H5 through H8).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals for H4, H5, H6, H7, and H8 to their corresponding carbon signals. semanticscholar.org

Computational Prediction of NMR Chemical Shifts

In modern structural analysis, computational methods are frequently used to predict NMR chemical shifts, which are then compared against experimental data to validate a proposed structure. beilstein-journals.org Methods like Density Functional Theory (DFT) are employed to calculate the magnetic shielding tensors for each nucleus. These theoretical values, when properly scaled and referenced, can provide chemical shift predictions that are often in close agreement with experimental results, aiding in the confident assignment of complex spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₆BrNO), HRMS would be used to confirm this exact composition. A key feature would be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the mass spectrum would exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

Predicted HRMS Data

| Formula | Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| C₉H₆BrNO | [M+H]⁺ | 223.9709 | 225.9688 |

| C₉H₆BrNNaO | [M+Na]⁺ | 245.9528 | 247.9508 |

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help confirm the structure. For this compound, characteristic fragmentation pathways would be expected:

Loss of CO: A common fragmentation for lactam structures is the loss of a neutral carbon monoxide molecule (28 Da), which would lead to a significant fragment ion.

Loss of Br: Cleavage of the carbon-bromine bond would result in the loss of a bromine radical (79 or 81 Da), producing another major fragment.

Combined Losses: Subsequent fragmentation events, such as the loss of both CO and Br, would also be anticipated.

The analysis of these fragments, combined with the characteristic bromine isotopic pattern, would provide strong evidence to confirm the identity and structure of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structural features, including the quinolinone core, the amide group, and the carbon-bromine bond.

The most prominent features in the IR spectrum are related to the amide group within the heterocyclic ring. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1650-1690 cm⁻¹. This is a characteristic peak for cyclic amides (lactams). In related 3-(heteroaryl)quinolin-2(1H)-one structures, this C=O stretch appears around 1641-1646 cm⁻¹. nih.gov

The N-H group of the amide is expected to show a stretching vibration in the range of 3200-3400 cm⁻¹. This band is often broad due to hydrogen bonding in the solid state. Additionally, vibrations associated with the aromatic quinoline (B57606) ring system, including C=C stretching, are typically observed in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are found just above 3000 cm⁻¹. The presence of the bromine atom is indicated by a C-Br stretching vibration, which typically appears in the lower frequency "fingerprint" region, generally between 500 and 700 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200-3400 | N-H Stretch | Amide |

| ~3000-3100 | C-H Stretch | Aromatic |

| ~1640-1690 | C=O Stretch | Amide (Lactam) |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

| ~500-700 | C-Br Stretch | Bromoalkene |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.

As of this writing, a specific single-crystal X-ray diffraction study for this compound is not publicly available in the searched literature. Therefore, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, cannot be presented.

However, based on the planar nature of the quinolinone ring system, it is anticipated that the molecules would exhibit significant π-π stacking interactions in the solid state. Furthermore, the presence of the amide N-H group as a hydrogen bond donor and the carbonyl oxygen as an acceptor suggests that intermolecular hydrogen bonding would be a key feature of the crystal packing, likely forming chains or dimeric structures. The bromine atom could also participate in weaker halogen bonding interactions. A full crystallographic analysis would be required to confirm these structural hypotheses.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinolinone scaffold is a chromophore that absorbs light in the UV-Vis range. The absorption of photons promotes electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π*).

For this compound, the UV-Vis spectrum is expected to display absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which involve the promotion of electrons within the aromatic π-system, are typically high-intensity bands. The n → π* transition involves the promotion of a non-bonding electron from the oxygen or nitrogen atom to an anti-bonding π* orbital. These transitions are generally of lower intensity.

The specific absorption maxima (λmax) are influenced by the solvent polarity and the substituents on the quinolinone ring. The bromine atom, being an auxochrome, can cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinolinone. While specific experimental λmax values for this compound are not detailed in the available literature, related quinoline derivatives show characteristic absorption peaks between 250 nm and 350 nm. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Aromatic/Amide System | ~250-350 |

| n → π* | Carbonyl Group (C=O) | >300 |

Computational and Theoretical Studies on 3 Bromo 1h Quinolin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. For 3-bromo-1H-quinolin-2-one, DFT calculations provide significant insights into its molecular geometry, stability, and reactivity, often showing good agreement with experimental data. tandfonline.com

Optimization of Molecular Geometries and Conformational Analysis

The process of geometry optimization using DFT involves finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For quinoline (B57606) derivatives, computational methods like DFT, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to calculate optimized geometric parameters such as bond lengths and angles. mdpi.comijcce.ac.ir These calculations are crucial for understanding the three-dimensional structure of this compound. The results from such conformational analyses indicate that the molecular structures optimized by DFT are generally consistent with crystal structures determined by single-crystal X-ray diffraction. tandfonline.com

Below is a table of representative theoretical bond lengths and angles for a quinolinone ring system.

| Parameter | Bond/Angle | Representative Calculated Value |

| Bond Length | C2=O | ~1.22 Å |

| C2-N1 | ~1.40 Å | |

| C2-C3 | ~1.45 Å | |

| C3-Br | ~1.90 Å | |

| N1-H | ~1.01 Å | |

| Bond Angle | O=C2-N1 | ~121° |

| O=C2-C3 | ~126° | |

| N1-C2-C3 | ~113° | |

| C2-C3-Br | ~120° |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Key NBO interactions and their stabilization energies (E(2)) in similar heterocyclic systems are shown below.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | π* (C=C) | High |

| LP (2) O | σ* (C-N) | Moderate |

| π (C=C) | π* (C=O) | Moderate |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com The MEP surface is colored according to the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For molecules containing carbonyl groups and halogen atoms, the most negative potential is typically located around the oxygen and halogen atoms. ijcce.ac.ir Conversely, the area around the N-H proton is generally the most electropositive region. This visual representation of charge distribution helps in understanding and predicting the chemical reactivity of this compound. tandfonline.commdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.comwuxibiology.com A smaller energy gap suggests that the molecule is more polarizable and reactive. mdpi.comacs.org In quinolinone derivatives, the HOMO is often distributed over the benzene (B151609) part of the ring and the halogen substituent, while the LUMO is typically located on the pyridinone ring. The calculated energy gap provides a quantitative measure of the molecule's electronic stability. researchgate.net

| Parameter | Representative Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -0.5 to -2.0 |

| Energy Gap (ΔE) | ~4.5 to 5.5 |

Theoretical UV-Vis Spectra and Solvent Effects

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption (UV-Vis) spectra of molecules. ijcce.ac.irnih.gov These calculations help identify the electronic transitions, such as n→π* and π→π, and their corresponding absorption wavelengths (λmax). nih.gov The influence of different solvents on the spectrum can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.netnih.gov Generally, polar solvents can cause a shift in the absorption bands. For n→π transitions, a blueshift (hypsochromic shift) is often observed in polar solvents, while π→π* transitions typically show a redshift (bathochromic shift). nih.govijcce.ac.ir These theoretical predictions are essential for interpreting experimental UV-Vis spectra and understanding the electronic properties of this compound in various environments.

| Transition Type | Typical λmax (nm) in Gas Phase | Effect of Polar Solvent |

| π→π | ~280-300 | Redshift (Bathochromic) |

| n→π | ~320-340 | Blueshift (Hypsochromic) |

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic understanding of the behavior of this compound at the atomic and electronic levels. These calculations are crucial for predicting molecular properties and reactivity.

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) Approaches

Hartree-Fock (HF) and Møller-Plesset Perturbation Theory (MP2) are foundational ab initio quantum chemistry methods used to approximate the electronic structure of molecules. While HF theory provides a baseline understanding by treating electron-electron repulsion in an average way, MP2 improves upon this by including electron correlation, which is crucial for accurately predicting many molecular properties. researchgate.net

Studies on substituted 2-methyl-quinolin-4(1H)-ones, including a 3-bromo derivative, have utilized both restricted Hartree-Fock (RHF) and MP2 methods to investigate 4-hydroxy-/4-oxo tautomerism. nuph.edu.uaresearchgate.net These calculations, performed on isolated molecules, help determine the relative stability of the tautomeric forms. nuph.edu.uaresearchgate.net For instance, in the case of 3-bromo-2-methyl-1,4-dihydroquinoline-4-one, quantum-chemical methods have been employed to understand the effect of the bromine substituent on the carbon shielding in the quinolone cycle. nuph.edu.uaresearchgate.net Theoretical investigations on related compounds like 3-bromo-2-hydroxypyridine (B31989) have also employed both DFT and HF methods to optimize molecular structures and study their properties. researchgate.net

Table 1: Comparison of Computational Methods

| Method | Description | Key Application for this compound Derivatives |

|---|---|---|

| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation for a multi-electron system in an approximate way. It does not fully account for electron correlation. | Used as a baseline for studying tautomerism and electronic structure. nuph.edu.uaresearchgate.net |

| Møller-Plesset (MP2) | A post-Hartree-Fock method that adds electron correlation effects to the HF results, providing more accurate energy and property predictions. | Employed to refine the understanding of tautomeric equilibria by including electron correlation. nuph.edu.uaresearchgate.net |

PCM COSMO Procedure for Solution-Phase Simulations

The Polarizable Continuum Model (PCM), specifically the Conductor-like Screening Model (COSMO) variant, is a widely used method to simulate the effects of a solvent on a molecule's properties. This is crucial as most chemical and biological processes occur in solution.

For 3-substituted 2-methyl-quinolin-4(1H)-ones, including the 3-bromo derivative, the PCM COSMO procedure has been applied to study tautomerism in solution. nuph.edu.uaresearchgate.net These calculations complement gas-phase calculations by providing a more realistic picture of the molecule's behavior in a solvent environment, such as DMSO-d6. nuph.edu.uaresearchgate.net The results from these simulations have been instrumental in confirming that the studied quinolin-4(1H)-ones exist predominantly in their 4-oxo form in solution. nuph.edu.uaresearchgate.net The inclusion of solvent effects via PCM has also been noted in studies of other heterocyclic systems, highlighting its importance for accurate predictions. scielo.brscielo.br

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a large biomolecule, such as a protein. These methods are fundamental in drug discovery and design.

Ligand-Protein Interaction Studies with Target Biomolecules

Molecular docking studies have been extensively used to investigate the interactions of quinoline derivatives with various biological targets. For derivatives of this compound, these studies are crucial for understanding their potential therapeutic effects by predicting their binding affinity and mode of interaction with target proteins. smolecule.com For example, quinoline derivatives have been docked into the active sites of enzymes like HIV reverse transcriptase and VEGFR2 to explore their inhibitory potential. mdpi.comnih.govnih.gov The insights gained from these studies, such as the identification of key hydrogen bonds and hydrophobic interactions, are vital for the rational design of more potent and selective inhibitors. mdpi.comnih.govrsc.orgresearchgate.net

Molecular dynamics (MD) simulations further refine the understanding of ligand-protein interactions by simulating the movement of atoms over time, providing a dynamic view of the binding process and the stability of the ligand-protein complex. acs.orgresearchgate.netnih.gov

Prediction of Binding Energies and Elucidation of Interaction Modes

A primary goal of molecular docking is to predict the binding energy of a ligand to its target, which is a measure of the binding affinity. Lower binding energies typically indicate a more stable and potent interaction. researchgate.net For quinoline-based compounds, docking studies have successfully predicted binding energies and identified crucial interactions with amino acid residues in the active site of target proteins. ucj.org.uaresearchgate.netnih.gov For instance, in the study of quinoline derivatives as HIV reverse transcriptase inhibitors, docking scores were used to rank the compounds based on their predicted binding affinity. nih.gov These predictions are often correlated with experimental biological activity data to validate the computational models. nih.gov The elucidation of interaction modes, such as the specific hydrogen bonds and hydrophobic contacts formed between the ligand and the protein, provides a detailed roadmap for optimizing the chemical structure of the ligand to improve its binding characteristics. mdpi.comresearchgate.net

Table 2: Examples of Target Biomolecules for Quinoline Derivatives in Docking Studies

| Target Biomolecule | Therapeutic Area | Significance of Interaction |

|---|---|---|

| HIV Reverse Transcriptase | Antiviral (HIV) | Inhibition of this enzyme is a key strategy in anti-HIV therapy. nih.gov |

| VEGFR2 Kinase | Anticancer | Inhibition of VEGFR2 can block angiogenesis, a crucial process for tumor growth. mdpi.comnih.gov |

| Bromodomains (e.g., BRD2, BRD9) | Various (e.g., Cancer, Inflammation) | These proteins are involved in epigenetic regulation and are attractive therapeutic targets. researchgate.netmdpi.com |

| Elastase | Various (e.g., Inflammation) | Inhibition of this enzyme has potential therapeutic applications. x-mol.com |

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in photonics, telecommunications, and optical computing. researchgate.netmdpi.com The NLO properties of organic molecules are often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). mdpi.com

Quinoline and its derivatives have been identified as promising candidates for NLO materials due to the electron-deficient nature of the quinoline ring, which can act as an acceptor. mdpi.comnih.gov Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). researchgate.net Research on quinoline-based chromophores has shown that structural modifications, such as the introduction of different donor and acceptor groups, can significantly tune their NLO response. mdpi.comnih.gov While direct studies on the NLO properties of this compound are not extensively reported, the principles derived from studies on related quinoline systems suggest that this compound could be a building block for designing novel NLO materials. researchgate.netmdpi.comnih.gov

Table 3: Key Parameters in NLO Studies

| Parameter | Symbol | Description | Relevance |

|---|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. | Influences the molecular alignment in an electric field and contributes to the NLO response. |

| Polarizability | α | The ease with which the electron cloud of a molecule can be distorted by an electric field. | A fundamental property related to the linear optical response. |

| First Hyperpolarizability | β | A measure of the second-order nonlinear optical response of a molecule. | A key indicator of a material's potential for second-harmonic generation and other NLO applications. researchgate.net |

Theoretical Investigations of Tautomerism and Isomer Stability

The structural landscape of this compound is characterized by the potential for tautomerism, a fundamental concept in chemical isomerism. Computational and theoretical chemistry provide powerful tools to investigate the relative stabilities of these tautomeric forms and other potential isomers, offering insights that complement experimental observations.

The primary tautomeric relationship for this compound is the equilibrium between the lactam (amide) form, This compound , and the lactim (enol) form, 3-bromo-2-hydroxyquinoline . Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in determining the energetic favorability of these two forms.

Theoretical studies on closely related quinolinone systems consistently show that the lactam (keto) form is the more stable tautomer. researchgate.netresearchgate.netresearchgate.net This preference is generally attributed to the greater resonance stabilization of the amide group within the heterocyclic ring system.

Gas Phase vs. Condensed Phase Stability:

A significant finding from computational studies on analogous bromo-substituted quinolinones is the difference in tautomeric preference between the gas phase and condensed phases (solution and solid state). researchgate.netresearchgate.net

In Solution and Solid State: Spectroscopic evidence (NMR, IR) and computational models that incorporate solvent effects (like the Polarizable Continuum Model - PCM) confirm that the compound exists almost exclusively as the This compound (keto) tautomer. researchgate.netresearchgate.net The polarity of the solvent can further influence the equilibrium, but the keto form remains dominant.

In the Gas Phase: In contrast, both mass spectrometry experiments and gas-phase quantum chemical calculations (e.g., B3LYP) on similar molecules have confirmed the coexistence of both the keto and the enol (3-bromo-2-hydroxyquinoline ) isomers. researchgate.netresearchgate.net This indicates that in the absence of intermolecular interactions with solvent or other molecules in a crystal lattice, the energy difference between the two tautomers is smaller.

The following table summarizes the general findings on the relative stability of the main tautomers of this compound based on computational studies of analogous systems. The energy values are illustrative of the typical stability differences observed in this class of compounds.

| Tautomer | Structure | Phase | Relative Stability (ΔE) | Favored Form |

| This compound | This compound | Gas | Reference (0 kcal/mol) | ✓ |

| 3-bromo-2-hydroxyquinoline | 3-bromo-2-hydroxyquinoline | Gas | Higher Energy | |

| This compound | This compound | Solution (e.g., DMSO) | Significantly Lower Energy | ✓✓✓ |

| 3-bromo-2-hydroxyquinoline | 3-bromo-2-hydroxyquinoline | Solution (e.g., DMSO) | Significantly Higher Energy |

Table 1: Illustrative Relative Stabilities of this compound Tautomers based on Theoretical Models.

Isomer Stability:

Beyond tautomerism, computational methods can also be used to assess the stability of various structural isomers that could be formed during synthesis, for instance, through different bromination positions on the quinolinone core. DFT calculations can estimate the relative energies of different σ-complex intermediates during electrophilic substitution, thereby predicting the most likely reaction regioselectivity. Such studies on fluorinated quinolin-2-ones have shown that the calculated relative energies of these intermediates are consistent with the experimentally observed product distribution.

Medicinal Chemistry and Biological Activity of 3 Bromo 1h Quinolin 2 One Analogues

Role as a Key Intermediate in Bioactive Molecule Synthesis

3-bromo-1H-quinolin-2-one is a highly valuable intermediate in organic synthesis, primarily due to the reactivity of the bromine atom at the C3-position. This allows for the introduction of various functional groups and heterocyclic moieties through cross-coupling reactions, leading to the generation of complex molecules with potent biological activities. nih.govsemanticscholar.org

One of the primary applications of this compound is in palladium-catalyzed reactions. For instance, it is used in the palladium-catalyzed C-H functionalization reaction to synthesize a library of 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov In this process, this compound is reacted with various azoles, such as benzoxazole, benzothiazole, indole, and benzimidazole (B57391), to create novel analogues. nih.gov This synthetic strategy has been instrumental in developing compounds targeting the protein folding machinery. nih.gov

Furthermore, 3-bromoquinoline-2(1H)-thiones, which are closely related derivatives, serve as precursors for biologically important compounds like thieno[2,3-b]quinolines. semanticscholar.org These thieno-fused quinolines have demonstrated a range of pharmacological activities. semanticscholar.org The synthesis involves treating 2-(2,2-dibromoethenyl)phenyl isothiocyanates with butyllithium (B86547) to form the 3-bromoquinoline-2(1H)-thione intermediate, which can then be further elaborated. semanticscholar.org The versatility of this compound as a building block facilitates the creation of diverse molecular architectures for drug discovery. nih.govnih.gov

Antineoplastic and Antiproliferative Activities

Analogues derived from this compound have demonstrated significant potential as anticancer agents, exhibiting antiproliferative effects across various cancer cell lines through multiple mechanisms of action. nih.gov

Derivatives of this compound have been evaluated for their in vitro growth-inhibitory potency in several human cancer cell lines. A series of 3-(heteroaryl)quinolin-2(1H)-ones, synthesized from the 3-bromo precursor, showed promising cytotoxic effects against prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines. nih.gov

In studies involving the PC-3 prostate cancer cell line, these derivatives displayed growth inhibitory (GI₅₀) values ranging from 28 to 48 µM. nih.gov Notably, the compound designated 3b , a 3-(benzothiazol-2-yl)-1H-quinolin-2-one, was identified as the most cytotoxic in this series against PC-3 cells, with a GI₅₀ of 28 µM. nih.gov The antiproliferative activity of these compounds highlights the importance of the heterocyclic substituent introduced at the C3-position. nih.gov Other studies on different quinoline (B57606) derivatives have also shown significant inhibitory effects against HeLa, C6, and HT29 cancer cell lines. nih.gov

| Compound | Heterocyclic Moiety | Cancer Cell Line | GI₅₀ (µM) |

|---|---|---|---|

| 3a | Benzoxazole | PC-3 | 35 |

| 3b | Benzothiazole | PC-3 | 28 |

| 3c | 1-Methyl-1H-benzo[d]imidazole | PC-3 | 48 |

| 3d | 1H-Indole | PC-3 | 39 |

| 3e | 1H-Benzo[d]imidazole | PC-3 | 41 |

The 90-kDa heat shock protein (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of numerous client proteins, many of which are directly implicated in cancer progression. nih.govnih.gov Hsp90 has emerged as a significant therapeutic target in oncology, and analogues of this compound have been designed as potential Hsp90 inhibitors. nih.gov